3-(4-chlorobutyl)-1H-indole-5-carboxamide
Description
3-(4-Chlorobutyl)-1H-indole-5-carboxamide (CAS: 173150-58-8, molecular formula: C₁₃H₁₅ClN₂O, molecular weight: 250.72) is an indole-based compound with a chlorobutyl chain at the 3-position and a carboxamide group at the 5-position. This compound is notable for its role as a synthetic intermediate in pharmaceutical research, particularly in the development of antidepressants like Vilazodone . It is characterized by high purity (≥98%) and stability under standard storage conditions (20°C for two years) .
Its synthesis involves challenges in purification, as seen in related intermediates like 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, which requires specialized techniques due to low yields (26–32%) .
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorobutyl)-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-6-2-1-3-10-8-16-12-5-4-9(13(15)17)7-11(10)12/h4-5,7-8,16H,1-3,6H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRIGHEPFSYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide typically involves the reaction of indole with a 4-chlorobutyl halide and a cyanation agent. One common method includes the condensation of 1-(2-nitro-5-cyano) phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction to prepare the compound . The process is advantageous due to the availability of raw materials, simplicity, and high yield.
Industrial Production Methods
For industrial production, the method involves the reaction of tetrahydrofuran with a chlorinating agent and concentrated sulfuric acid at low temperatures. The reaction mixture is then distilled to remove unreacted tetrahydrofuran and byproducts, followed by cooling, washing, and drying to obtain the final product . This method is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobutyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(4-chlorobutyl)-1H-indole-5-carboxamide is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly antidepressants. One notable application is in the synthesis of Vilazodone , an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The compound's structure allows it to modulate neurotransmitter systems, making it a candidate for treating mood disorders and anxiety .
Neuropharmacology
Research indicates that this compound may influence neurotransmission pathways, suggesting its potential in developing treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to interact with serotonin receptors positions it as a valuable tool for investigating therapeutic strategies aimed at these conditions .
Anticoagulant Properties
Preliminary studies have shown that this compound exhibits anticoagulant activity, which could be beneficial in managing conditions requiring blood clot inhibition. The mechanism appears to involve modulation of clotting factors, indicating its potential development as a novel anticoagulant agent .
Case Study 1: Neuroprotective Effects
A study highlighted the neuroprotective properties of indole derivatives similar to this compound. It demonstrated significant protective effects against oxidative stress in neuronal cells, attributed to the compound's ability to modulate antioxidant pathways and reduce markers of apoptosis.
Case Study 2: Anticoagulant Activity
In another pharmacological study, researchers evaluated the anticoagulant properties of several indole derivatives, including this compound. The findings indicated a dose-dependent inhibition of thrombin activity, supporting its potential use in anticoagulation therapy .
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Reductive Deoxygenation: Utilizing sodium borohydride or a borane·THF complex in conjunction with Lewis acids for efficient conversion.
- Acylation and Reduction: Involves acylating indoles followed by reduction steps to yield the desired compound.
These synthetic routes highlight the versatility in producing this compound for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorobutyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to act on serotonin receptors and transporters, influencing neurotransmitter levels and signaling pathways. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Indole Derivatives
Key Observations :
- Thermal Stability : Sulfonamide derivatives (e.g., 2f) exhibit higher melting points (257–259°C) due to strong intermolecular hydrogen bonding, whereas imidazole-substituted compounds (e.g., 47) have lower thermal stability .
- Solubility : Carboxamide derivatives generally show moderate solubility in polar solvents, but sulfonamide groups (2f) improve aqueous solubility significantly .
Key Observations :
- The target compound’s synthesis is hampered by low yields (32%) and purification difficulties, unlike sulfonamide derivatives (2f), which are synthesized efficiently with high purity (100%) .
- Imidazole-substituted compounds (e.g., 47) require multi-step reactions but achieve moderate yields through optimized chromatography .
Biological Activity
3-(4-Chlorobutyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has a molecular formula of C13H15ClN2O and a molecular weight of 250.72 g/mol. It is synthesized through various methods, including the reaction of 4-chlorobutyryl chloride with indole-5-carboxamide derivatives. The synthesis typically involves a multi-step process that can yield the target compound in moderate to high purity.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Chlorobutyryl chloride, Indole-5-carboxamide | THF, 0-5°C | ~70% |
| 2 | Sodium borohydride | Room temperature | ~69% |
| 3 | Hydrolysis | Acidic conditions | Final product |
Biological Activity
This compound exhibits various biological activities, including:
1. Antidepressant Activity
Research indicates that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs). In vivo studies have demonstrated agonistic activity at the 5-HT1A receptor, suggesting potential antidepressant effects .
2. Antitumor Properties
Indole derivatives are known for their antitumor activity. Studies have shown that this compound can inhibit tumor cell proliferation in vitro, indicating its potential as an anticancer agent .
3. Antimicrobial Effects
Preliminary studies suggest that derivatives of indole exhibit antimicrobial properties against various pathogens. The presence of the chlorobutyl group may enhance its efficacy against bacterial strains .
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound revealed that it inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to quantify cell viability and demonstrated a dose-dependent response .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): H and C NMR (400 MHz, DMSO-) are critical for verifying indole ring substitution patterns and chlorobutyl chain integration. Peaks at δ 11.88 ppm (indole -NH) and δ 3.91 ppm (-OCH in analogs) confirm functional groups .
- Liquid Chromatography-Mass Spectrometry (LCMS): Used to validate molecular weight (e.g., LCMS 452.4 [M+1] for trifluoromethoxyphenyl analogs) and purity (>98% by GC or HPLC) .
How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?
Q. Advanced
- Temperature Control: Prolonged heating (e.g., 30 hours at 80°C) enhances nucleophilic substitution efficiency, as seen in vilazodone synthesis (78% yield) .
- Catalyst Use: Sodium acetate in acetic acid improves condensation reactions for indole-imidazole hybrids .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, NMP) stabilize intermediates and reduce side reactions .
What strategies are employed to resolve contradictions in spectral data during structural elucidation of indole carboxamide analogs?
Q. Advanced
- Multi-Technique Cross-Validation: Combine H NMR, C NMR, and HR-ESI-MS to confirm substituent positions. For example, conflicting NOE signals in trifluoromethoxy analogs were resolved by correlating LCMS fragmentation patterns with theoretical masses .
- X-ray Crystallography: Used to resolve ambiguities in solid-state structures, particularly for polymorphic forms .
What safety precautions should be taken when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and eye protection due to skin/eye irritation risks (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation (H332).
- Storage: Keep at ≤15°C in airtight containers to prevent degradation .
How do structural modifications at specific positions of the indole carboxamide core influence biological activity in receptor binding studies?
Q. Advanced
- Position 3 Substitutions: Introducing trifluoromethyl or methoxy groups enhances 5-HT receptor selectivity. For example, 3-(1-methylimidazol-5-yl)-1H-indole-5-carboxamide (AH-494) showed higher receptor affinity than 5-carboxamidotryptamine (5-CT) .
- Chlorobutyl Chain Length: Shorter chains reduce off-target effects in serotonin reuptake inhibition, as observed in vilazodone analogs .
What methodologies are used to assess the stability of this compound under various storage conditions?
Q. Advanced
- Accelerated Stability Testing: Store samples at 20°C for 2 years with periodic HPLC analysis to track degradation (e.g., <2% impurity increase) .
- Forced Degradation Studies: Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways. LCMS monitors hydrolytic cleavage of the chlorobutyl chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
